molecular formula C15H9ClFNO2S B1454397 2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid CAS No. 1405577-41-4

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid

Cat. No. B1454397
CAS RN: 1405577-41-4
M. Wt: 321.8 g/mol
InChI Key: CHOGAJQIAGPQPR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a chlorothiophene and quinoline structure, both of which are common in medicinal chemistry . The chlorothiophene component is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . Quinoline is a nitrogen-containing heterocycle and is often used as a building block in the synthesis of more complex compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, the presence of the carboxylic acid group could allow for reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) .

Scientific Research Applications

Antitubercular Activity

The compound has been utilized as an intermediate in the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing promising antitubercular agents against M. tuberculosis with low cytotoxicity profiles. These compounds were synthesized by coupling the acid with various amines, demonstrating significant in vitro antimycobacterial activity (Marvadi et al., 2020).

Antibacterial Applications

Another study focused on the development of fluoroquinolones, a class of antibacterials, by introducing novel substituents leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that certain substituent combinations significantly enhance antibacterial efficacy, highlighting the compound's role in the synthesis of potent antibacterial agents (Kuramoto et al., 2003).

Antimicrobial and Antifungal Activities

The title compound served as a precursor in synthesizing fluoroquinolone-based 4-thiazolidinones with reported antimicrobial and antifungal activities. These synthesized compounds, through structural modifications, demonstrated significant activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Cancer Research

In cancer research, derivatives of the compound have been investigated for their potential as Aurora kinase inhibitors, indicating possible applications in cancer treatment. The study suggests that specific modifications to the quinoline structure could yield compounds with significant anticancer activity (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent Dipoles

Additionally, mesomeric betaines derived from the compound have been synthesized for potential use as fluorescent dipoles. These compounds exhibit promising fluorescence properties, which could be applied in various scientific and analytical techniques (Smeyanov et al., 2017).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area . The specific hazards associated with this compound would depend on its exact structure and properties.

Future Directions

The future research directions would likely involve further exploration of the compound’s potential biological activities and its possible uses in medicinal chemistry. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its activity or reduce any side effects .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2S/c1-7-4-8-9(15(19)20)6-11(12-2-3-13(16)21-12)18-14(8)10(17)5-7/h2-6H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGAJQIAGPQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
Reactant of Route 6
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid

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